molecular formula C10H11FN6 B11231833 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine

Cat. No.: B11231833
M. Wt: 234.23 g/mol
InChI Key: FNQXKUOKYIIJBB-AWNIVKPZSA-N
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Description

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine typically involves the reaction of 3-chloro-2-hydrazinylpyridine with 2-fluorobenzaldehyde in ethanol. The mixture is stirred at room temperature overnight, followed by filtration and drying to yield the desired product . The compound can be recrystallized from ethanol to obtain colorless block crystals .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced forms of the compound.

Scientific Research Applications

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H11FN6

Molecular Weight

234.23 g/mol

IUPAC Name

3-N-[(E)-(2-fluorophenyl)methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine

InChI

InChI=1S/C10H11FN6/c1-7-14-16-10(17(7)12)15-13-6-8-4-2-3-5-9(8)11/h2-6H,12H2,1H3,(H,15,16)/b13-6+

InChI Key

FNQXKUOKYIIJBB-AWNIVKPZSA-N

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=CC=CC=C2F

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=CC=CC=C2F

solubility

26.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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